氟西泮

描述

Flupoxam is a novel synthetic compound that has been developed as a potential herbicide for weed control. It is a member of the class of compounds known as oxazolidinones and is structurally related to the widely used herbicide glyphosate. Flupoxam has been shown to possess a wide range of herbicidal activity and has been investigated for its potential use in a variety of crops.

科学研究应用

精神疾病:氟西汀(与氟西泮相关的化合物)已显示出通过调节大鼠海马-内侧前额叶皮层通路中的突触可塑性对精神疾病具有治疗作用。这是由于药物的重复治疗 (Ohashi 等人,2002).

COVID-19 治疗:氟西汀和氟西汀(与氟西泮相似)已被确定为 COVID-19 的潜在治疗方法。它们的机制包括充当溶酶体向性和 sigma-1 受体的配体 (Mahdi 等人,2022).

应激反应中的神经化学变化:氟西汀已被发现可以减少大鼠隔离饲养和新奇应激引起的海马中的神经化学变化 (Miura 等人,2005).

信息处理的改善:已经证明氟西汀可以缩短反应时间而不降低反应准确性,从而增强信息处理 (Hasbroucq 等人,1997).

农业用途:氟西泮已被证明可以抑制植物的根伸长并诱导典型的根肿病形态,尽管它不属于有丝分裂破坏剂除草剂 (Hoffman & Vaughn,1996).

调节血清素转运体:已观察到该药物会影响大鼠的血清素清除时间,差异基于激素变化 (Benmansour 等人,2009).

治疗各种心理健康障碍:氟西泮因其在治疗抑郁症和强迫症方面的临床疗效而受到关注,在其他疾病中具有潜在应用 (Wong 等人,1995).

减少 HPA 轴超反应:在有边缘型人格障碍和儿童期虐待史的患者中,氟西汀治疗已被发现可以减少下丘脑-垂体-肾上腺 (HPA) 轴的超反应 (Rinne 等人,2003).

治疗精神性抓挠:氟西汀可能有效减少精神性抓挠,而与情绪影响无关 (Arnold 等人,1999).

治疗慢性 PTSD 的潜力:一项初步研究表明,氟西汀治疗可以缓解慢性 PTSD 症状,包括失眠、噩梦、焦虑、侵入性回忆、内疚感和疲倦 (de Boer 等人,1992).

小儿焦虑症:氟西汀可有效治疗小儿焦虑症,一些无反应者对氟西汀或氟西汀有反应 (Walkup 等人,2002).

降低 COVID-19 死亡率和住院率:氟西汀等口服抗病毒药物已显示出降低 COVID-19 患者死亡率和住院率的疗效,同时表现出良好的整体安全性 (Wen 等人,2022).

预防 COVID-19 进展:氟西汀作为早期治疗选择,已显示出预防 COVID-19 进展的希望 (Čalušić 等人,2021).

治疗妄想抑郁症:氟西汀单独使用已被证明优于治疗妄想抑郁症最有效的方法,包括联合抗抑郁药和抗精神病药以及电休克疗法 (ECT) (Gatti 等人,1996).

农业中的除草效果:氟西泮对一年生和阔叶杂草有显着的除草效果,在不同的种植季节观察到持久的影响 (Lee 等人,2011).

土壤残留分析:采用紫外检测的高效液相色谱法是测定土壤中氟西泮残留的可靠方法 (Nováková,1999).

药物遗传学:氟西汀在人体内的分布受多态性 CYP2D6 和 CYP1A2 活性的影响 (Carrillo 等人,1996).

对血清素转运体 (SERT) 的影响:包括氟西汀在内的 SSRI 的长期使用会影响 SERT 的功能和密度,但不会导致 SERT 基因表达下降 (Benmansour 等人,1999).

作用机制

Target of Action

Flupoxam primarily targets the cellulose synthase (CESA) proteins in plants . These proteins play an essential role in the production of cellulose in the cell walls . Cellulose is a crucial component of plant cell walls and provides mechanical support to growing plant cells .

Mode of Action

Flupoxam acts by contact with meristematic tissue in roots and shoots . It specifically inhibits the production process of cellulose, making it a prominent cellulose biosynthesis inhibitor (CBI) . It is most effective when applied to actively growing plants from the coleoptile to the 2-4 true leaf stage .

Biochemical Pathways

Flupoxam affects the biochemical pathway of cellulose biosynthesis . Cellulose is synthesized at the plasma membrane and is associated with cellulose synthase complexes (CSCs) . These CSCs contain cellulose synthase subunits, which are responsible for the production of cellulose . By inhibiting these CESA proteins, flupoxam disrupts the normal process of cellulose production, leading to varying degrees of resistance .

Result of Action

The inhibition of cellulose production by flupoxam leads to significant changes in the plant. Following treatment with flupoxam, weeds either fail to emerge or suffer necrosis and death at the growing point . This is due to the disruption of the normal cell wall structure and function, which is crucial for plant growth and development .

生化分析

Biochemical Properties

Flupoxam interacts with the cellulose synthase (CESA) proteins in plants, which play an essential role in the production of cellulose in the cell walls . It specifically targets this production process and is a prominent cellulose biosynthesis inhibitor (CBI) . The nature of these interactions involves the inhibition of cell wall synthesis, specifically inhibiting root elongation .

Cellular Effects

Flupoxam exerts its effects on various types of cells and cellular processes. It acts by contact with meristematic tissue in roots and shoots . It is most effective when applied to actively growing plants from the coleoptile to the 2-4 true leaf stage . Following treatment, weeds either fail to emerge or suffer necrosis and death at the growing point .

Molecular Mechanism

The molecular mechanism of Flupoxam involves the inhibition of cellulose synthesis at the molecular level. It is assumed to act via similar mechanisms as other CBIs . It has been found that resistance to Flupoxam can be attributed to single amino acid substitutions in primary wall CESAs, almost exclusively present in the predicted transmembrane regions of CESA1, CESA3, and CESA6 .

Temporal Effects in Laboratory Settings

It is known that Flupoxam is moderately mobile and has a potential for particle-bound transport

Metabolic Pathways

As a CBI, it is known to interfere with the metabolic pathway of cellulose synthesis in plants .

Transport and Distribution

Flupoxam is not translocated in the plant . It acts locally at the site of application, affecting the meristematic tissue in roots and shoots .

Subcellular Localization

The subcellular localization of Flupoxam is associated with the cellulose synthase complexes (CSCs) that are located at the plasma membrane . These CSCs are involved in the synthesis of cellulose, a process that Flupoxam specifically inhibits .

属性

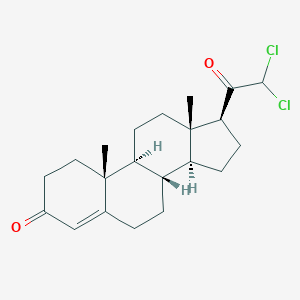

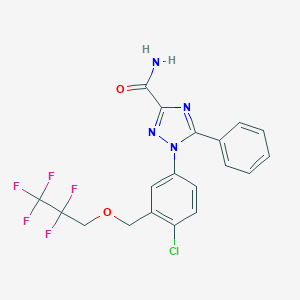

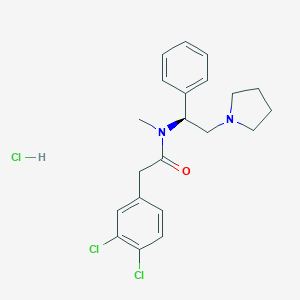

IUPAC Name |

1-[4-chloro-3-(2,2,3,3,3-pentafluoropropoxymethyl)phenyl]-5-phenyl-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClF5N4O2/c20-14-7-6-13(8-12(14)9-31-10-18(21,22)19(23,24)25)29-17(11-4-2-1-3-5-11)27-16(28-29)15(26)30/h1-8H,9-10H2,(H2,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOQMRUTZEYVDIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NN2C3=CC(=C(C=C3)Cl)COCC(C(F)(F)F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClF5N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7057943 | |

| Record name | Flupoxam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Flupoxam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041341 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

119126-15-7 | |

| Record name | Flupoxam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119126-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flupoxam [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119126157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flupoxam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-chloro-3-((2,2,3,3,3-pentafluoropropoxy)methyl)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUPOXAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7Q93JFI8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Flupoxam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041341 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

144 - 148 °C | |

| Record name | Flupoxam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041341 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Flupoxam and what is its primary use?

A: Flupoxam is a selective herbicide primarily used for pre-emergence control of broadleaf weeds in cereal crops and lawns. [, ] It belongs to the chemical class of cellulose biosynthesis inhibitors (CBIs). [, , ]

Q2: How does Flupoxam work as a herbicide?

A: Flupoxam disrupts cellulose biosynthesis in susceptible plants. [, , ] While the exact mechanism remains unclear, studies suggest Flupoxam interferes with the later stages of cellulose formation, preventing the incorporation of cellulose into new cell walls. [] This inhibition is particularly effective in rapidly growing seedlings and young plants. []

Q3: Does Flupoxam affect microtubules like some other herbicides?

A: Despite inducing club root morphology in plants, a characteristic often associated with mitotic disrupter herbicides, Flupoxam does not appear to disrupt microtubules or mitosis. []

Q4: What are the typical symptoms of Flupoxam exposure in plants?

A: Flupoxam primarily affects the growth of new plant tissues, leading to symptoms like stunted growth, swollen root tips (club root), and inhibition of root elongation. [, , ]

Q5: How does Flupoxam compare to other cellulose biosynthesis inhibitors?

A: While Flupoxam, Dichlobenil, and Isoxaben all inhibit cellulose biosynthesis, they exhibit different selectivity profiles. Flupoxam and Isoxaben are more effective on dicots, while Dichlobenil also shows activity against some monocots. [] Notably, Flupoxam's effects on cell wall synthesis resemble Isoxaben more closely than Dichlobenil. [, ]

Q6: Can you explain the significance of transmembrane domains in Flupoxam's mechanism of action?

A: Research suggests that Flupoxam might interact with the transmembrane domains of cellulose synthase (CESA) proteins. [, ] Mutations within these regions can lead to resistance, implying that these domains are crucial for Flupoxam's ability to inhibit cellulose synthesis. [, ]

Q7: Has the potential interaction of Flupoxam with CESA been further investigated?

A: Yes, computational modeling and docking studies have been used to explore the interaction of Flupoxam with modeled CESA structures. [] These studies suggest that Flupoxam might bind to a site at the interface between CESA proteins, potentially disrupting the formation of functional cellulose synthase complexes. []

Q8: Are there any other molecules with similar effects on cellulose biosynthesis?

A: Yes, Endosidin20 (ES20) and its analog Endosidin20-1 (ES20-1) are recently discovered cellulose biosynthesis inhibitors. [] Like Flupoxam, these molecules inhibit plant growth and cellulose production, likely by interacting with CESA proteins. [] Interestingly, ES20 and ES20-1 also demonstrated inhibitory effects on bacterial cellulose biosynthesis. []

Q9: Does Flupoxam impact other cell wall components besides cellulose?

A: Studies using radiolabeled glucose have shown that Flupoxam exposure can lead to altered incorporation of glucose into different cell wall fractions. [] Specifically, Flupoxam treatment decreased the relative incorporation of glucose into cellulose while increasing it in a pectin-rich fraction. []

Q10: What is the efficacy of Flupoxam in controlling weeds?

A: Field trials have shown that Flupoxam can achieve over 95% control of various annual grasses and broadleaf weeds. [] Its efficacy is attributed to its high soil absorptivity, which allows for the formation of a herbicidal layer, providing long-lasting weed control. []

Q11: What are the advantages of using Flupoxam in weed management strategies?

A11: Flupoxam offers several benefits, including:

- Broad-spectrum weed control: Effective against a wide range of annual grasses and broadleaf weeds. []

- Long-lasting residual activity: Provides extended weed control due to its soil persistence. []

- Alternative mode of action: Effective for resistance management when used in rotation with herbicides possessing different mechanisms of action. []

- Safe for certain non-target plants: Minimal phytotoxicity observed in some landscape trees surrounding treated areas. []

Q12: How is Flupoxam typically formulated for application?

A: Flupoxam is commonly formulated as a water-dispersible granule (WG). [] This formulation enhances its handling, application, and dispersion in water for spraying.

Q13: What is the role of adjuvants when using Flupoxam?

A13: While not explicitly discussed in the provided research, adjuvants might be used in Flupoxam formulations to improve its efficacy. Adjuvants can enhance herbicide uptake, spreading, and rain-fastness, leading to more consistent weed control.

Q14: Are there any herbicide mixtures that include Flupoxam?

A14: Yes, Flupoxam is often combined with other herbicides to broaden the weed control spectrum or enhance its efficacy. Examples include mixtures with:

- Prometryn: Evaluated for weed control in sunflower crops. []

- Halauxifen-methyl and Nicosulfuron: Used in corn fields for broad-spectrum weed control. []

- Tembotrione, Cinidon-ethyl, and Thiencarbazone-methyl: Another combination for corn fields targeting a wide range of weeds. []

Q15: Has Flupoxam been investigated for any other applications beyond weed control?

A15: While the provided research focuses on its herbicidal properties, its role as a cellulose biosynthesis inhibitor could potentially be explored for other applications, such as:

Q16: What is the historical context of Flupoxam's development and use?

A: Flupoxam was first introduced as a herbicide in the 1990s. [, ] Since then, it has gained recognition as a valuable tool for weed management in cereal crops and turfgrass.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thieno[2,3-c]pyridine, 4,5,6,7-tetrahydro-2,4,6-trimethyl-(9CI)](/img/structure/B40861.png)